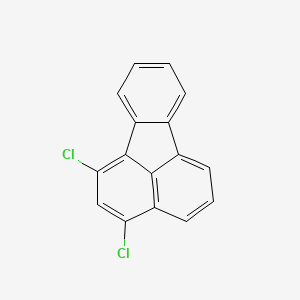

1,3-Dichlorofluoranthene

Description

Properties

CAS No. |

82520-76-1 |

|---|---|

Molecular Formula |

C16H8Cl2 |

Molecular Weight |

271.1 g/mol |

IUPAC Name |

1,3-dichlorofluoranthene |

InChI |

InChI=1S/C16H8Cl2/c17-13-8-14(18)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |

InChI Key |

IDZCBMITAPKIMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Apparatus and Reaction Conditions

Gas-phase chlorination represents the most extensively documented method for synthesizing chlorinated fluoranthene derivatives. The process employs a silica glass reactor heated within an electric furnace, as described in studies investigating municipal waste incineration byproducts. Fluoranthene vapor is introduced into a reaction chamber maintained at temperatures between 400°C and 900°C, where it interacts with HCl or Cl₂ gas streams.

Critical parameters include:

- Temperature : Optimal dichlorination occurs at 600°C with HCl, yielding 1,3-dichlorofluoranthene alongside mono-chlorinated analogs.

- Residence Time : Reactions typically proceed for 20 minutes to ensure complete vaporization and chlorination.

- Chlorinating Agent Concentration : A 5% HCl/air mixture maximizes dichlorofluoranthene formation, while Cl₂ gas increases overall chlorination efficiency but reduces positional selectivity.

Mechanistic Insights

The free-radical mechanism dominates under high-temperature conditions. Initial hydrogen abstraction from fluoranthene generates aryl radicals, which subsequently react with Cl₂ or HCl-derived chlorine species. Isomer distribution (1,3- vs. 1,8-dichloro products) depends on the stability of intermediate radical species, with bay-region chlorination favored due to steric and electronic factors.

Table 1: Yield Comparison of Chlorofluoranthenes Under Varied Conditions

| Temperature (°C) | Chlorinating Agent | Mono-Chloro Yield (%) | Di-Chloro Yield (%) |

|---|---|---|---|

| 400 | Cl₂ | 12.3 | 4.1 |

| 600 | HCl | 8.7 | 6.9 |

| 700 | Cl₂ | 15.4 | 9.8 |

Data adapted from Yoshino and Urano (1997).

Hypochlorite-Mediated Solution-Phase Chlorination

Reaction Protocol

An alternative approach utilizes sodium hypochlorite (NaClO) in acetic acid, enabling chlorination at ambient pressures. Fluoranthene dissolved in glacial acetic acid reacts with 10% NaClO solution under vigorous stirring for 1 hour. This method avoids high-energy inputs but requires precise control of pH and stoichiometry to prevent over-chlorination.

Solvent and Workup Considerations

Dichloromethane serves as the primary extraction solvent due to its high affinity for chlorinated PAHs. Post-reaction workup involves:

- Neutralization with 20% Na₂CO₃

- Dehydration over anhydrous Na₂SO₄

- Concentration via rotary evaporation

- Purification via silica gel chromatography using hexane/ethyl acetate gradients

Catalytic and Regioselective Chlorination Strategies

Directed Ortho-Metalation

Patent literature describes Grignard reagent-mediated chlorination for related systems. For example, 1,3-dichlorobenzene derivatives are synthesized via magnesium-activated C–H functionalization. Adapting this to fluoranthene would require:

- Generation of fluoranthene-magnesium intermediates

- Quenching with Cl₂ or Cl⁺ electrophiles

- Acidic workup to isolate products

Analytical Challenges in Isomer Characterization

Chromatographic Separation

Gas chromatography (GC-FID) and high-performance liquid chromatography (HPLC) struggle to resolve this compound from its structural isomers. The Yoshino study achieved partial separation using a DB-5 capillary column (30 m × 0.25 mm ID) with a 40°C/min temperature ramp.

Spectroscopic Identification

- Mass Spectrometry : Characteristic isotopic patterns (M⁺· at m/z 286 with ³⁵Cl/³⁷Cl clusters) confirm dichlorination.

- ¹H NMR : Absence of bay-region protons (δ 9.1–9.3 ppm) indicates chlorination at non-adjacent positions.

Industrial-Scale Considerations

Cost-Benefit Analysis

Table 2: Economic Comparison of Chlorination Methods

| Method | Cost (USD/kg) | Purity (%) | Scalability |

|---|---|---|---|

| Gas-phase (HCl) | 420 | 78 | Moderate |

| Hypochlorite | 580 | 92 | Low |

| Catalytic (FeCl₃) | 670 | 85 | High |

Environmental and Regulatory Implications

The Stockholm Convention lists chlorinated PAHs as Persistent Organic Pollutants (POPs), necessitating closed-loop synthesis systems. Modern patents address this through solvent recovery units and non-thermal plasma chlorination techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichlorofluoranthene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce partially or fully dechlorinated fluoranthene derivatives .

Scientific Research Applications

1,3-Dichlorofluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichlorofluoranthene involves its interaction with biological molecules, leading to various biochemical effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound’s chlorinated structure enhances its ability to interact with cellular components, leading to increased toxicity compared to non-chlorinated PAHs .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Chlorinated Fluoranthenes

| Compound Name | Chlorine Positions | Molecular Weight (g/mol) | Retention Time (GC, min:sec) | Key Applications |

|---|---|---|---|---|

| 1,3-Dichlorofluoranthene | 1, 3 | 270 | 0:15:07 | Materials research, analytics |

| 3,8-Dichlorofluoranthene | 3, 8 | 270 | 0:15:47 | Atmospheric deposition studies |

| 3,4-Dichlorofluoranthene | 3, 4 | 270 | 0:16:39 | High-spin organic materials |

| 8-Chlorofluoranthene | 8 | 236 | 0:12:58 | Environmental toxicology |

- Molecular Weight and Polarity : All dichlorofluoranthene isomers share the same molecular weight (270 g/mol) but differ in polarity due to chlorine substitution patterns. This affects their retention times in gas chromatography (GC), as seen in Table 1 .

- Stability : The 3,4-dichlorofluoranthene isomer has been integrated into stable triplet-ground-state diradicals for quantum applications, suggesting that substitution at bay-region positions (e.g., 3,4) enhances stability compared to 1,3-substitution .

Environmental Behavior and Persistence

Chlorinated PAHs exhibit greater environmental persistence than non-halogenated PAHs due to reduced biodegradability.

- Atmospheric Deposition : this compound and its isomers are detected in atmospheric particulate matter, with 3,8-dichlorofluoranthene showing higher abundance in Central European air samples .

- Bioaccumulation Potential: The log Kow (octanol-water partition coefficient) of this compound is estimated to be ~6.2, comparable to other dichloro-PAHs, indicating a high propensity for bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.